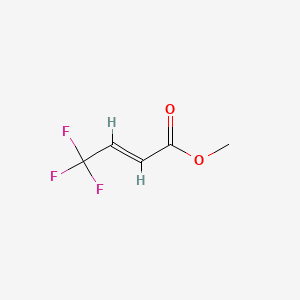
4,4,4-三氟巴豆酸甲酯
描述
Methyl 4,4,4-trifluorocrotonate (MTC) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid that has a boiling point of 60 °C and a melting point of -78 °C. It is a non-flammable and non-toxic compound that is soluble in water and most organic solvents. MTC is widely used in the synthesis of organic compounds, as a reagent in organic reactions, and in the development of pharmaceuticals. In addition, MTC has been studied for its potential use in biochemistry and physiology.
科学研究应用
对映体富集化合物的合成
4,4,4-三氟巴豆酸甲酯用于与格氏试剂的铜催化对映选择性共轭加成。这一过程对于合成对映体富集的三氟甲基化化合物至关重要,特别是在创建连接到三氟甲基的非对称叔碳中心时。这些产物以良好的收率和对映选择性获得 (张、周、徐和罗,2015 年)。
谷氨酸的不对称合成
4,4,4-三氟巴豆酸甲酯在生物学上重要的化合物的不对称合成中起作用,例如 (2S,3S)-3-甲基和 (2S,3S)-3-三氟甲基焦谷氨酸。这涉及非对映选择性迈克尔加成反应,并在立体化学中具有影响 (Soloshonok、Cai、Hruby、Meervelt 和 Mischenko,1999 年)。
硫醇化反应
向 4,4,4-三氟巴豆酸乙酯中添加硫醇是另一个重要的应用。此过程涉及在烷基胺和氨的存在下,脂肪族和芳香族硫醇和氨基硫醇添加到双键中。此类反应导致 3-硫醇化产物 (Karimova、Glazkov、Ignatenko 和 Kolomiets,2003 年)。
生物等排体的合成
4,4,4-三氟巴豆酸甲酯在合成 4-羟基-2-三氟甲基噻吩等生物等排体中至关重要。这一合成是产生新型生物等排体化合物的一个更大过程的一部分 (Karp、Samant、Mukhopadhyay、Condon 和 Kleemann,2000 年)。
有机催化不对称加成
在有机催化中,4,4,4-三氟巴豆酸甲酯用于不对称磺酰胺-迈克尔加成,以构建具有独特三氟甲基和硫原子的立体中心。这种方法导致对映体富集化合物的产生,为特定酶的抑制剂开发做出贡献 (Dong、Fang 和 Wang,2011 年)。
环加成反应
它参与与重氮基团的快速环加成反应。这些反应在化学生物学中具有重要意义,特别是在设计重氮选择性试剂方面 (Aronoff、Gold 和 Raines,2016 年)。
三氟甲基化吡咯烷的合成
4,4,4-三氟巴豆酸甲酯用于通过催化环加成不对称构建三氟甲基化吡咯烷,产生立体选择性化合物。这种方法促进了具有潜在生物活性的化合物的合成 (Li、Tong、Li、Tao 和 Wang,2011 年)。
作用机制
Mode of Action
The compound acts as a precursor or reagent in chemical reactions. It undergoes diastereoselective Michael addition reactions with nucleophiles . In these reactions, it donates a trifluoromethyl group to the nucleophile, resulting in the formation of a new compound with a trifluoromethylated stereogenic center.
Biochemical Pathways
. The downstream effects of these reactions depend on the specific context and application of the synthesized compounds.
Result of Action
The primary result of Methyl 4,4,4-trifluorocrotonate’s action is the formation of new compounds with a trifluoromethylated stereogenic center. These compounds can have various applications in organic synthesis .
生化分析
Biochemical Properties
Methyl 4,4,4-trifluorocrotonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in Michael addition reactions, which are crucial in the synthesis of complex organic molecules . The compound’s trifluoromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .
Cellular Effects
Methyl 4,4,4-trifluorocrotonate affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and enzyme activity . These effects are particularly relevant in the context of drug development, where methyl 4,4,4-trifluorocrotonate can be used to modulate cellular responses .
Molecular Mechanism
At the molecular level, methyl 4,4,4-trifluorocrotonate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, leading to significant changes in gene expression and enzyme activity . These molecular interactions are critical for understanding the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4,4,4-trifluorocrotonate can change over time. The compound’s stability and degradation are important factors to consider in experimental designs . Long-term studies have shown that methyl 4,4,4-trifluorocrotonate can have lasting effects on cellular function, particularly in in vitro and in vivo models . Understanding these temporal effects is crucial for optimizing its use in research and development .
Dosage Effects in Animal Models
The effects of methyl 4,4,4-trifluorocrotonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Methyl 4,4,4-trifluorocrotonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism . Studies have shown that methyl 4,4,4-trifluorocrotonate can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, methyl 4,4,4-trifluorocrotonate is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of methyl 4,4,4-trifluorocrotonate is essential for optimizing its use in therapeutic applications .
Subcellular Localization
Methyl 4,4,4-trifluorocrotonate’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for understanding how methyl 4,4,4-trifluorocrotonate exerts its effects at the cellular level . Studies have shown that the compound can accumulate in certain organelles, leading to localized changes in cellular function .
属性
IUPAC Name |
methyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZYYLXAGRBDO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85694-31-1 | |
| Record name | Methyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4,4,4-trifluorocrotonate a valuable compound in organic synthesis?
A1: Methyl 4,4,4-trifluorocrotonate is particularly useful in synthesizing enantioenriched trifluoromethylated compounds []. These compounds are important because the trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity. This makes them valuable building blocks for developing pharmaceuticals and agrochemicals.
Q2: The research mentions a "Copper-catalyzed enantioselective conjugate addition" involving Methyl 4,4,4-trifluorocrotonate. Could you elaborate on the significance of this reaction?
A2: This reaction, described in the research [], offers a way to introduce chirality into molecules containing a trifluoromethyl group. Enantioselectivity is crucial because different enantiomers of a chiral molecule can have vastly different biological activities. By using a chiral copper catalyst, the reaction selectively forms one enantiomer over the other, leading to enantioenriched products. This control over stereochemistry is vital for drug discovery and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


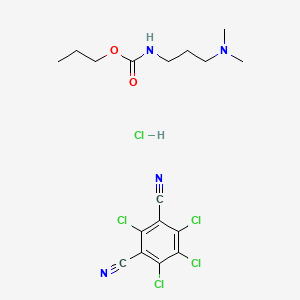
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
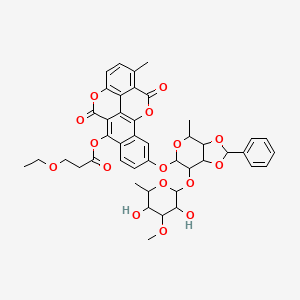
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
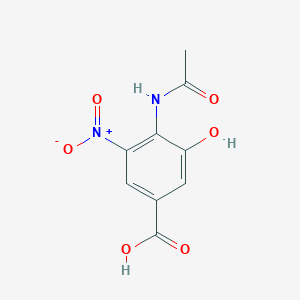
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

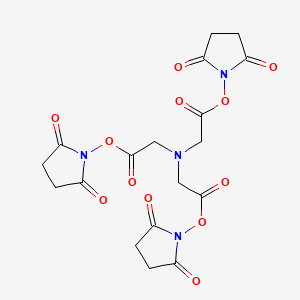

![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
